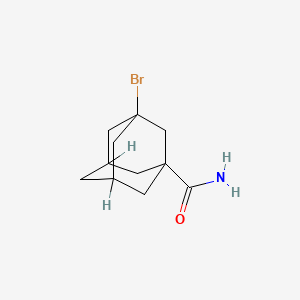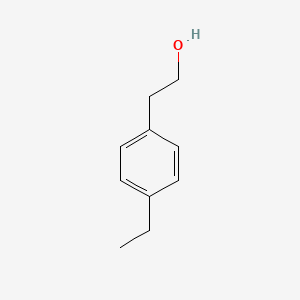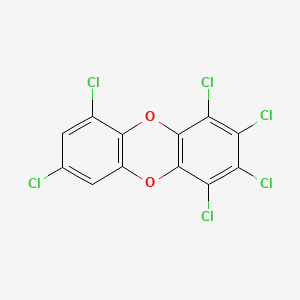
3-Bromoadamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoadamantane-1-carboxamide is a derivative of adamantane, a compound known for its unique cage-like structure. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . This reaction yields N-(adamantan-1-yl)amides in 70–90% yield.
Industrial Production Methods: Industrial production methods for 3-Bromoadamantane-1-carboxamide are not extensively documented. the general approach involves large-scale bromination and subsequent amide formation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoadamantane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Radical Reactions: The adamantane structure can participate in radical-based functionalization reactions.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like iodine and other oxidants can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution: Formation of various substituted adamantane derivatives.
Oxidation: Formation of adamantane carboxylic acids.
Reduction: Formation of adamantane alcohols.
Scientific Research Applications
3-Bromoadamantane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromoadamantane-1-carboxamide involves its interaction with molecular targets through its bromine and carboxamide groups. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Bromoadamantane: Lacks the carboxamide group, making it less versatile in certain applications.
Adamantane-1-carboxamide:
Other Adamantane Derivatives: Include compounds with different substituents, such as hydroxyl or alkyl groups
Uniqueness: 3-Bromoadamantane-1-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group, which enhance its reactivity and broaden its range of applications in various fields.
Properties
IUPAC Name |
3-bromoadamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSXMUKHFSYNND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967841 |
Source


|
| Record name | 3-Bromoadamantane-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53263-89-1 |
Source


|
| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053263891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromoadamantane-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)





![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)


![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)




